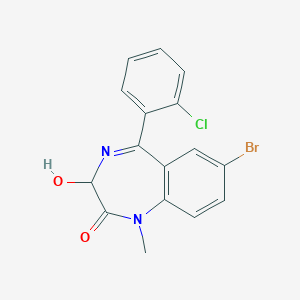
BD 1146
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BD 1146 is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BD 1146 can be achieved through several methods. One common approach involves the basic hydrolysis of 3-acetoxy-7-bromo-5-(o-chlorophenyl)-1-ethoxycarbonylmethyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one. This reaction results in the sequential formation of 3-hydroxy-1-ethoxycarbonylmethyl, 3-hydroxy-1-methoxycarbonylmethyl, and 3-hydroxy-1-carboxymethyl derivatives .
Industrial Production Methods: Industrial production of this compound may involve microbiological synthesis using immobilized actinomycetes. This method has been shown to yield the compound efficiently in the presence of the cosubstrate 7-bromo-5-(o-chlorophenyl)-3-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one .
Types of Reactions:
Hydrolysis: The compound undergoes basic hydrolysis, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Basic Hydrolysis: Typically carried out with excess base in an aqueous organic solution.
Substitution Reactions: Often involve the use of alkylating agents such as ethyl bromoacetate.
Major Products:
- 3-Hydroxy-1-ethoxycarbonylmethyl Derivative
- 3-Hydroxy-1-methoxycarbonylmethyl Derivative
- 3-Hydroxy-1-carboxymethyl Derivative
Aplicaciones Científicas De Investigación
BD 1146 has several applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
- Biology: Studied for its interactions with various biological targets.
- Medicine: Investigated for its potential use as a drug to inhibit neuropathic pain and seizures without causing defects in the gastric mucosa .
- Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets in the nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in regulating neuronal excitability. By enhancing the inhibitory effects of GABA, the compound can reduce neuronal activity, leading to its anticonvulsant and anxiolytic properties .
Comparación Con Compuestos Similares
- 7-Bromo-5-(o-chlorophenyl)-3-propoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one
- 7-Bromo-5-(o-chlorophenyl)-3-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one
Uniqueness: BD 1146 is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit neuropathic pain and seizures without causing gastric mucosal defects makes it particularly valuable in medical research .
Propiedades
Número CAS |
129166-25-2 |
|---|---|
Fórmula molecular |
C16H12BrClN2O2 |
Peso molecular |
379.63 g/mol |
Nombre IUPAC |
7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12BrClN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3 |
Clave InChI |
XJBIVRQAGCFPOL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
SMILES canónico |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
Sinónimos |
1,3-Dihydro-7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-2H-1,4-benzo diazepin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















